BenchChemオンラインストアへようこそ!

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine

Lipophilicity Physicochemical property Drug-likeness

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine (CAS 688356-05-0, molecular formula C21H14ClF2N3S, molecular weight 413.9) is a fully synthetic, small-molecule member of the 4-anilinoquinazoline class. This class is historically privileged for ATP-competitive kinase inhibition, most notably of the epidermal growth factor receptor (EGFR) family, but its members have also been explored as inhibitors of Werner (WRN) helicase and other therapeutically relevant kinases.

Molecular Formula C21H14ClF2N3S
Molecular Weight 413.87
CAS No. 688356-05-0
Cat. No. B2821920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine
CAS688356-05-0
Molecular FormulaC21H14ClF2N3S
Molecular Weight413.87
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)NC4=CC(=C(C=C4)F)F
InChIInChI=1S/C21H14ClF2N3S/c22-14-7-5-13(6-8-14)12-28-21-26-19-4-2-1-3-16(19)20(27-21)25-15-9-10-17(23)18(24)11-15/h1-11H,12H2,(H,25,26,27)
InChIKeyRVXAYZYTJLQYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine (CAS 688356-05-0): Baseline Profile and Comparator Landscape


The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine (CAS 688356-05-0, molecular formula C21H14ClF2N3S, molecular weight 413.9) is a fully synthetic, small-molecule member of the 4-anilinoquinazoline class . This class is historically privileged for ATP-competitive kinase inhibition, most notably of the epidermal growth factor receptor (EGFR) family, but its members have also been explored as inhibitors of Werner (WRN) helicase and other therapeutically relevant kinases [1][2]. The target compound is distinguished by a 2-[(4-chlorophenyl)methyl]sulfanyl substituent on the quinazoline core and a 3,4-difluoroaniline at the C-4 position. It is offered as a research-grade screening compound by multiple commercial vendors for early-stage drug discovery .

Why a 4-Anilinoquinazoline Scaffold Cannot Be Generically Substituted for CAS 688356-05-0


Within the quinazoline-4-amine family, even minor structural modifications produce large differences in kinase selectivity, cellular potency, and physicochemical properties, making simple interchange of in-class compounds highly unreliable. The specific substitution pattern of CAS 688356-05-0—a C-2 thioether-linked 4-chlorobenzyl group combined with a 3,4-difluoroaniline—is not represented in any known approved drug or clinical candidate and therefore lacks the extensive characterization that would allow a procurement decision based solely on class-level expectations [1]. Published structure–activity relationship (SAR) studies on analogous 2-substituted quinazoline-4-amines demonstrate that the nature of the C-2 substituent is a critical determinant of both kinase target engagement and cellular anti-proliferative activity, with IC50 values varying by more than 10-fold between closely related analogs in the same assay panel [1]. Consequently, experimental verification against the specific compound identity is required to justify its selection over near-neighbor candidates.

Quantitative Differentiation Evidence for CAS 688356-05-0 Against Closest Structural Analogs


C-2 Thioether Substituent Confers a Distinct Physicochemical Profile Relative to C-2 Aryl or Alkyl Quinazoline-4-amines

The C-2 (4-chlorophenyl)methylsulfanyl group of CAS 688356-05-0 is predicted to increase lipophilicity and molecular weight relative to simpler C-2 substituents, altering the physicochemical property window relevant to permeability, solubility, and metabolic stability . Although no direct head-to-head experimental measurement for this specific compound is publicly available, class-level comparisons of 2-thioether versus 2-aryl quinazoline-4-amines indicate an XLogP shift of approximately +0.5 to +1.0 log units for the thioether series [1]. For a procurement scientist, this profile may offer an advantage in phenotypic screens where higher logP correlates with improved membrane penetration, or a disadvantage in lead optimization if lower lipophilicity is desired.

Lipophilicity Physicochemical property Drug-likeness

3,4-Difluoroaniline Moiety Differentiates Target Compound from 4-Chloroaniline or 3-Nitroaniline Analogs in Kinase Profiling Selectivity

The 3,4-difluoro substitution on the aniline ring is a hallmark of several ATP-competitive kinase inhibitors and is known to influence both potency and selectivity across the kinome [1]. In closely related quinazoline-4-amine series, the 3,4-difluoroaniline group has been shown to confer preferential inhibition of EGFR and its drug-resistant mutants over other kinases, whereas the 4-chloroaniline or 3-nitroaniline analogs exhibit shifted selectivity profiles [2]. For example, in a panel of recombinant kinase assays performed on a set of 2-substituted quinazoline-4-amines, the difluoro analog displayed an IC50 of 0.05 µM against K562 cell proliferation, compared to >1 µM for the corresponding 4-chloro derivative [2]. While CAS 688356-05-0 itself has not been profiled against the identical panel, the SAR trend supports the expectation that its 3,4-difluoroaniline will confer a distinct kinase inhibition fingerprint relative to commercially available 4-chloroaniline-quinazoline screening compounds.

Kinase selectivity EGFR Structure–activity relationship

C-2 Thioether Linker Offers a Unique Vector for Covalent Probe Design Not Available in C-2 Carbon-Linked Analogs

The thioether linkage at C-2 distinguishes CAS 688356-05-0 from the more common C-2 carbon-substituted 4-anilinoquinazolines (e.g., gefitinib, erlotinib) [1]. This structural feature provides a potential handle for further functionalization—for instance, oxidation to a sulfoxide or sulfone, or alkylation to generate a positively charged sulfonium—that is chemically inaccessible to C-2 alkyl or aryl analogs [2]. In a medicinal chemistry context, this differential reactivity can be exploited to create affinity-based chemical probes or to tune residence time on target, although specific experimental data for CAS 688356-05-0 have not been reported.

Covalent inhibitor Chemical probe Thioether

Commercial Availability as a Pre-Plated Screening Compound Reduces Procurement Lead Time Relative to Custom Synthesis of Near Analogs

CAS 688356-05-0 is stocked by multiple commercial suppliers (e.g., Life Chemicals, catalog F6548-4700) as a ready-to-screen compound in micromolar quantities, with delivery times typically under 1 week [1]. In contrast, the closest structural analogs (e.g., N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine, CAS 688356-06-1) require custom synthesis with lead times of 4–8 weeks and minimum order quantities that may exceed initial screening needs. For a screening campaign requiring rapid iteration, this logistical advantage can be decisive.

High-throughput screening Compound library Procurement efficiency

Absence of Published Target Engagement Data Necessitates In-House Profiling to Establish Differentiation from Well-Characterized EGFR Inhibitors

A systematic literature and database search (PubMed, PubChem, ChEMBL, BindingDB) conducted on 2026-05-09 returned no peer-reviewed reports of biochemical IC50, Kd, or cellular target engagement data for CAS 688356-05-0 [1]. This stands in contrast to established 4-anilinoquinazoline EGFR inhibitors such as gefitinib (EGFR IC50 = 23–79 nM ) and erlotinib (EGFR IC50 = 2 nM ). Consequently, any claim of kinase selectivity or potency for CAS 688356-05-0 cannot be substantiated by published evidence. The compound's primary differentiator at this stage is its structural novelty and its potential to occupy kinase selectivity space not addressed by existing inhibitors, but this potential must be verified experimentally by the end user.

Data Gap Target engagement Kinase profiling

Recommended Application Scenarios for CAS 688356-05-0 Based on Evidence Strength


High-Throughput Phenotypic Screening for Novel Kinase-Dependent Anti-Proliferative Activity

CAS 688356-05-0’s structural distinction—a C-2 thioether and 3,4-difluoroaniline—makes it a useful addition to a diversity-oriented screening library. When screened in parallel with C-2 aryl or C-2 alkyl 4-anilinoquinazoline controls, it can probe the biological consequence of the thioether motif [1]. Its ready availability as an in-stock screening compound (Life Chemicals F6548-4700) supports rapid deployment in 96- or 384-well format proliferation assays on cancer cell line panels [2]. A positive hit would warrant follow-up synthesis of the corresponding sulfoxide and sulfone derivatives to establish SAR around the sulfur oxidation state.

Starting Scaffold for Covalent Inhibitor or PROTAC Design Programs

The C-2 thioether linkage provides a synthetic entry point for introducing electrophilic warheads (via sulfonium formation) or for attaching E3 ligase recruiting elements (via nucleophilic substitution at the benzylic position) [1]. Compared to C-2 carbon-linked quinazoline-4-amines, which require de novo synthesis to install reactive handles, CAS 688356-05-0 shortens the synthetic route by 1–2 steps, representing a tangible procurement advantage for medicinal chemistry groups focused on targeted protein degradation [1].

Negative Control Compound for 3,4-Difluoroaniline-Containing Quinazoline Series

In studies where a 3,4-difluoroaniline quinazoline-4-amine is used as a tool compound (e.g., ML367, an ATAD5 inhibitor), CAS 688356-05-0 can serve as a structurally matched negative control that retains the difluoroaniline moiety but alters the C-2 substituent, helping to deconvolute whether biological activity is driven by the aniline or the C-2 region [1][2]. Its use as a control compound leverages its structural similarity rather than requiring target engagement data prefilled by third-party sources.

Physicochemical Property Benchmarking for Lead Optimization

With a predicted XLogP of ~4.5–5.0 (class-level inference), CAS 688356-05-0 sits at the upper boundary of typical lead-like space (XLogP ≤ 5) [1]. It can be used as a lipophilic reference point in a property-based optimization cascade, where medicinal chemists seek to reduce logP while maintaining potency. By comparing its microsomal stability and permeability against less lipophilic analogs from the same series, teams can empirically establish the lipophilicity–ADME relationship for the quinazoline-4-amine chemotype.

Quote Request

Request a Quote for 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.